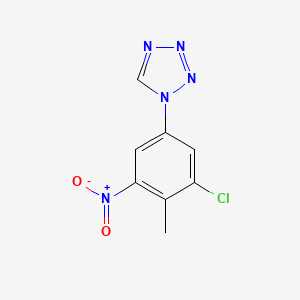![molecular formula C16H16N4 B5515028 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5515028.png)
2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of cyclohepta[b]pyridine derivatives, closely related to 2-amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile, involves various strategies, including multicomponent reactions and cyclization techniques. For instance, the synthesis of 6,7-dihydro-2-methoxy-4-(substituted)‐5H‐benzo[6.7]cyclohepta[1,2‐b]pyridine-3‐carbonitrile derivatives demonstrates the use of direct methods and X-ray data for structure determination, highlighting the complexity and precision required in synthesizing such compounds (Moustafa & Girgis, 2007).
Molecular Structure Analysis
The molecular structure of cyclohepta[b]pyridine derivatives showcases a variety of conformations, primarily depending on the substituents present. X-ray crystallography studies reveal that these compounds often adopt half-chair conformations, with N—H⋯Nnitrile hydrogen bonds playing a crucial role in forming inversion dimers in the crystal lattice (Nagalakshmi et al., 2015). Such structural insights are pivotal for understanding the reactivity and interaction potential of these molecules.
Chemical Reactions and Properties
Cyclohepta[b]pyridine-3-carbonitriles undergo various chemical reactions, leveraging their multiple functional groups. These reactions include cyclocondensations, which allow for the formation of complex heterocyclic systems with significant synthetic and application potential. The diversity in chemical reactivity is exemplified by studies detailing the formation of novel compounds through one-pot, three-component reactions, showcasing the versatility of these molecules in organic synthesis (Rahmati, Kenarkoohi, & Khavasi, 2012).
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Studies have demonstrated the synthesis and detailed structural analysis of compounds closely related to 2-Amino-4-(3-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile. For instance, the crystal structure of potential active compounds has been determined using X-ray diffraction, highlighting the importance of structural analysis in understanding the properties of such compounds (J. Ganapathy et al., 2015). These studies provide insights into the molecular configurations and intermolecular interactions, which are crucial for designing compounds with desired properties.
Fluorescence and Antibacterial Properties
Research on derivatives of pyridinecarbonitriles, including amino acid functional groups, has shown that these compounds exhibit fluorescence properties. Some of these derivatives demonstrate considerable antibacterial activity, suggesting potential applications in developing novel antimicrobial agents (A. S. Girgis et al., 2004). This indicates the compound's utility in synthesizing fluorescent markers and antibacterial agents for various applications.
Heterocyclic Compound Synthesis
Further studies have explored the synthesis of heterocyclic compounds using derivatives of this compound. These compounds have shown potential in forming novel heterocyclic structures with diverse applications, including pharmaceutical development and material science (H. El-kashef et al., 2007).
Antimicrobial and Antioxidant Activities
Novel derivatives synthesized from related compounds have been evaluated for their antimicrobial and antioxidant activities. Some of these derivatives exhibit marked antimicrobial activity and significant antioxidant properties, highlighting their potential in medical and pharmaceutical research (Surendra Babu Lagu et al., 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-amino-4-pyridin-3-yl-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4/c17-9-13-15(11-5-4-8-19-10-11)12-6-2-1-3-7-14(12)20-16(13)18/h4-5,8,10H,1-3,6-7H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWMXSGNHGQXOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)N=C(C(=C2C3=CN=CC=C3)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5514949.png)
![5-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5514958.png)
![2-[4-(3-isobutoxyphenyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B5514974.png)
![1-(2-methoxyphenyl)-4-[(4-methoxyphenyl)acetyl]piperazine](/img/structure/B5514986.png)
![[(3aS*,9bS*)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-7-methoxy-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5514988.png)


![4-[(dimethylamino)sulfonyl]-N-[2-(trifluoromethyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5515012.png)
![[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]cyanamide](/img/structure/B5515018.png)

![3-[(2-chlorobenzyl)thio]-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5515042.png)
![rel-(3aR,6aR)-2-benzyl-N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide dihydrochloride](/img/structure/B5515050.png)
![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)
